

Flubromazepam-d4 NMR spectroscopy characterization

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Compound Focus: Flubromazepam-d4

Cat. No.: S11215150

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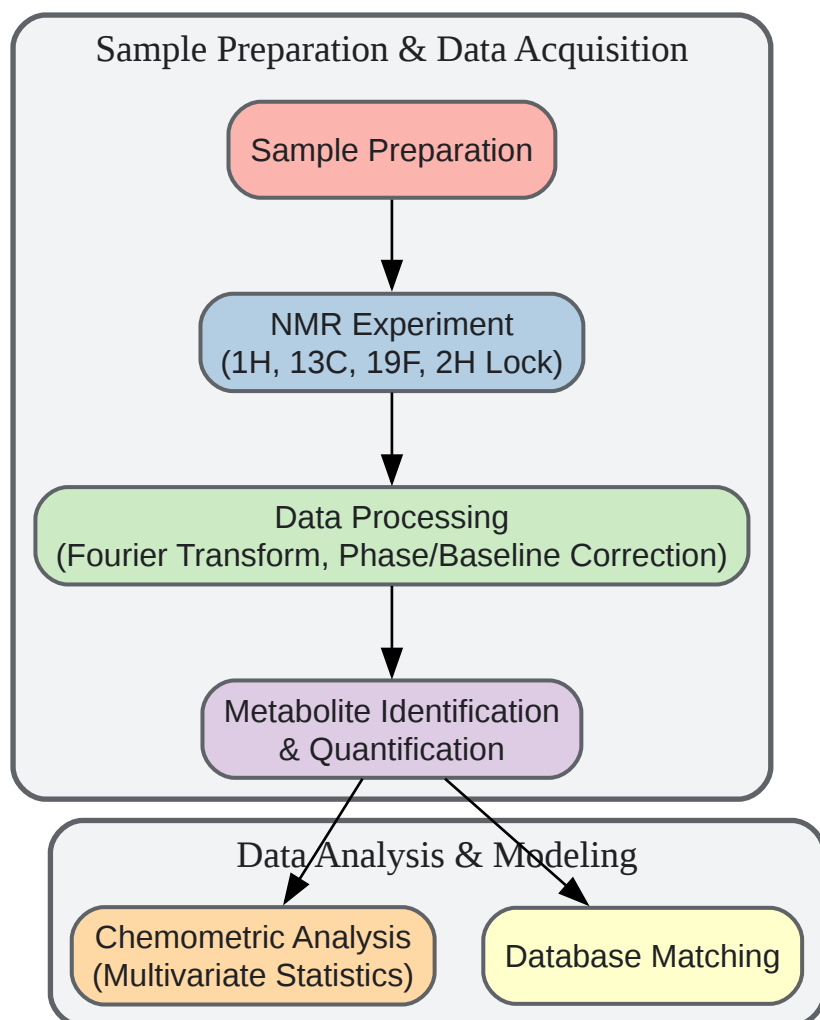
Chemical Identity & Availability

The core chemical data for Flubromazepam is available, and it is offered as a Certified Reference Material (CRM) suitable for analytical techniques like NMR, which is a logical starting point for any characterization work.

Property	Description
Systematic Name	7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one [1] [2]
CAS Number	Not specified in results
Molecular Formula	C ₁₅ H ₁₀ BrFN ₂ O [1]
Certified Reference	Available as 1.0 mg/mL solution in methanol (Cerilliant) [3]
CRM Applications	Calibrators & controls for forensic analysis, clinical toxicology, & urine drug testing via GC/MS or LC/MS [3]

General NMR Characterization Workflow

Although the data for Flubromazepam-*d*4 is not present, the following diagram and table outline a standard experimental protocol for NMR characterization of a compound, based on general NMR principles and sample preparation details found in the search results [4].



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Standard workflow for NMR characterization of a compound.

Protocol Step	Key Technical Details
Sample Preparation	Adjust sample to ideal metabolite concentration. Use D ₂ O or H ₂ O/D ₂ O mixture as solvent. Centrifuge microbial cultures and use supernatant. Fix pH with buffer/HCl/NaOH. Add internal standard (e.g., TSP) for chemical shift calibration [4].

Protocol Step	Key Technical Details
Data Acquisition	Use presaturation pulse sequences to suppress water signal. The technology is based on the magnetic properties of atomic nuclei (e.g., ^1H). Resonance is detected as a free induction decay (FID) signal, which is converted to a spectrum via Fourier transformation [4].
Data Processing	Perform preprocessing of NMR spectra (phase and baseline correction). Use chemometric techniques and multivariate analysis to identify and quantify metabolites. Compare spectra against established metabolite databases [4].

Suggestions for Finding Specific Data

Since the specific NMR data for **Flubromazepam-d4** was not available in the search results, you may need to investigate these alternative avenues:

- **Check Specialist Databases:** Search in commercial spectral databases (e.g., Sigma-Aldrich, Alfa Aesar) and scientific data repositories for NMR spectra of both Flubromazepam and its deuterated version.
- **Consult Scientific Literature:** Perform a targeted search on academic platforms like PubMed, Google Scholar, and SciFinder for research articles on the synthesis or analytical profiling of deuterated benzodiazepines, which may contain the characterization data.
- **Use Computational Prediction:** If experimental data remains elusive, computational chemistry software can be used to predict the NMR chemical shifts for **Flubromazepam-d4**, providing a theoretical reference.

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References

1. - Wikipedia Flubromazepam [en.wikipedia.org]
2. - PsychonautWiki Flubromazepam [psychonautwiki.org]

3. 1.0mg/mL methanol, certified reference material... Flubromazepam [sigmaaldrich.com]

4. for Antimicrobial Susceptibility - Page 3 Nuclear Magnetic Resonance [medscape.com]

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